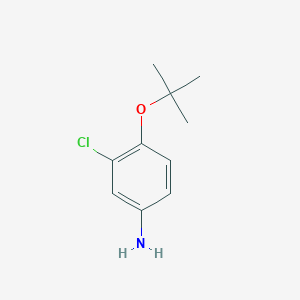4-(Tert-butoxy)-3-chloroaniline
CAS No.: 1039334-68-3
Cat. No.: VC17809528
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1039334-68-3 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline |
| Standard InChI | InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 |
| Standard InChI Key | UUXBZGOILICMAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=C(C=C(C=C1)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
4-(Tert-butoxy)-3-chloroaniline has a molecular weight of 199.68 g/mol and the IUPAC name 3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline. The tert-butoxy group at the para position relative to the amine and the chlorine atom at the meta position create a sterically hindered environment, reducing nucleophilic reactivity at the aromatic ring while enhancing stability. Key spectral identifiers include:
-
IR: Absorption bands for N-H (3414 cm⁻¹), C=O (1690 cm⁻¹), and C-Cl (550–850 cm⁻¹) stretches .
-
NMR: ¹H NMR signals for aromatic protons appear between δ 6.69–7.15 ppm, while the tert-butoxy group exhibits a singlet at δ 1.35 ppm .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 199.68 g/mol | |
| Boiling Point | 84–85°C (0.1 mmHg) | |
| Solubility | Soluble in polar organic solvents |
Structural Analysis
The tert-butoxy group’s electron-donating nature via resonance stabilizes the aromatic ring, while the chlorine atom introduces electron-withdrawing effects. This duality impacts electrophilic substitution patterns, directing incoming substituents to specific positions. X-ray crystallography of related compounds reveals a planar benzene ring with bond angles consistent with sp² hybridization .
Synthesis and Derivatization
Protection-Deprotection Strategies
A common route to synthesize substituted anilines involves di-tert-butyl dicarbonate (Boc) protection of the amine group. For example, 3-chloroaniline is treated with Boc anhydride in aqueous media to form tert-butyl (3-chlorophenyl)carbamate, which is subsequently functionalized . While direct synthesis data for 4-(tert-butoxy)-3-chloroaniline is scarce, analogous methods suggest:
-
Etherification: Introducing the tert-butoxy group via nucleophilic substitution using tert-butanol and a Lewis acid catalyst.
-
Halogenation: Chlorination at the meta position using Cl₂ or SOCl₂ under controlled conditions.
Table 2: Synthetic Pathway for Boc-Protected Analogs
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boc protection of amine | H₂O, 4 hrs, rt | 85% |
| 2 | Thiocarbamide conjugation | Isopropanol, reflux, 5 hrs | 70–80% |
| 3 | Boc deprotection | 4M HCl/MeOH, 2 hrs | 90% |
Challenges in Synthesis
Steric hindrance from the tert-butoxy group complicates further functionalization. For instance, Suzuki-Miyaura coupling reactions require palladium catalysts with bulky ligands to accommodate the substituents . Additionally, the chlorine atom’s position affects regioselectivity in cross-coupling reactions.
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
4-(Tert-butoxy)-3-chloroaniline’s amine group facilitates its use in constructing thiocarbamide derivatives, which exhibit antimicrobial and antitumor activities . For example:
-
Anticancer agents: Thiocarbamides derived from similar anilines inhibit kinase enzymes by binding to ATP pockets .
-
Antibiotics: Functionalization with sulfonamide groups enhances bioavailability and target specificity.
Agrochemical Uses
Chlorinated anilines serve as precursors for herbicides and pesticides. The tert-butoxy group improves lipid solubility, enabling better penetration into plant tissues. Recent patents highlight derivatives of 4-(tert-butoxy)-3-chloroaniline as inhibitors of fungal cytochrome P450 enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume